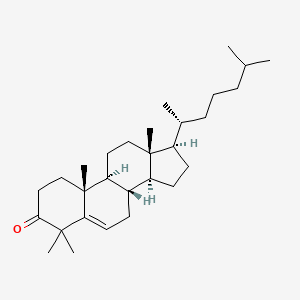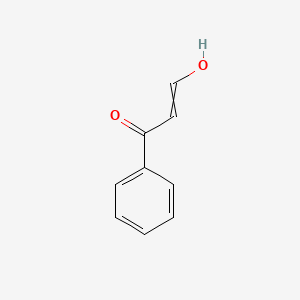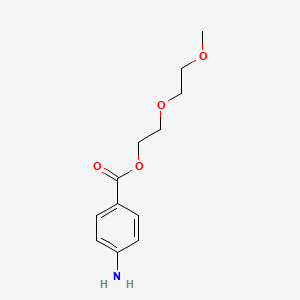
Ethanol, 2-(2-methoxyethoxy)-, 4-aminobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-(2-methoxyethoxy)-, 4-aminobenzoate is a chemical compound with the molecular formula C12H17NO4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethanol backbone with methoxyethoxy and aminobenzoate groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-(2-methoxyethoxy)-, 4-aminobenzoate typically involves the reaction of 4-aminobenzoic acid with 2-(2-methoxyethoxy)ethanol. The reaction is carried out under reflux conditions, often using a catalyst to facilitate the esterification process. The product is then purified through filtration and concentration techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. Techniques such as distillation and crystallization are employed to isolate and purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2-(2-methoxyethoxy)-, 4-aminobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the aminobenzoate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted benzoates, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethanol, 2-(2-methoxyethoxy)-, 4-aminobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a reagent in biochemical assays and studies.
Medicine: This compound is explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethanol, 2-(2-methoxyethoxy)-, 4-aminobenzoate involves its interaction with specific molecular targets. The aminobenzoate group can interact with enzymes and receptors, modulating their activity. The methoxyethoxy group enhances the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- Ethanol, 2-(2-methoxyethoxy)-, 1-(4-aminobenzoate)
- Ethanol, 2-(2-methoxyethoxy)-, 4-nitrobenzoate
- Ethanol, 2-(2-methoxyethoxy)-, 4-hydroxybenzoate
Uniqueness
Ethanol, 2-(2-methoxyethoxy)-, 4-aminobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its aminobenzoate group allows for specific interactions with biological targets, while the methoxyethoxy group enhances its solubility and stability .
Propiedades
Número CAS |
49744-35-6 |
|---|---|
Fórmula molecular |
C12H17NO4 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
2-(2-methoxyethoxy)ethyl 4-aminobenzoate |
InChI |
InChI=1S/C12H17NO4/c1-15-6-7-16-8-9-17-12(14)10-2-4-11(13)5-3-10/h2-5H,6-9,13H2,1H3 |
Clave InChI |
KRCFNZKIXDOQFX-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOC(=O)C1=CC=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


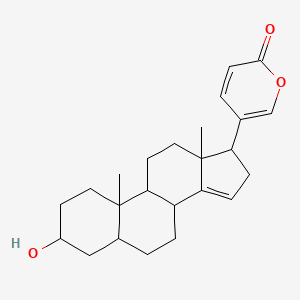
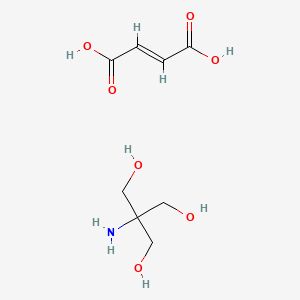
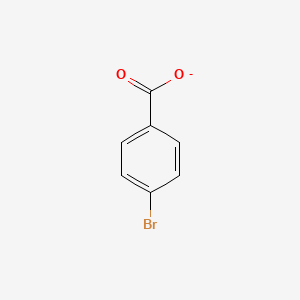
![N-(1,3-benzodioxol-5-yl)-2-[[4-ethyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14158575.png)

![N-Ethyl-N-[4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]benzenemethanamine](/img/structure/B14158600.png)
![Ethyl 4-[(4-methoxybenzoyl)amino]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate](/img/structure/B14158607.png)

![Diazene, 1-[2-methyl-5-(1-methylethyl)-4-(2-phenyldiazenyl)phenyl]-2-phenyl-](/img/structure/B14158615.png)
![2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide](/img/structure/B14158626.png)
![N-[4-(furan-2-yl)butan-2-yl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B14158636.png)
